3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid
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Overview
Description
3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C12H9ClN2O4S It is characterized by the presence of a chloropyridine ring and a benzoic acid moiety connected through a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid typically involves the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine ring can be synthesized through chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfamoylation: The chloropyridine intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl-substituted pyridine.
Coupling with Benzoic Acid: The final step involves coupling the sulfamoyl-substituted pyridine with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chloropyridine ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid
- 3-[(4-chloropyridin-2-yl)sulfamoyl]benzoic acid
- 3-[(5-bromopyridin-2-yl)sulfamoyl]benzoic acid
Uniqueness
3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid is unique due to the specific positioning of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties
Properties
CAS No. |
1040319-21-8 |
---|---|
Molecular Formula |
C12H9ClN2O4S |
Molecular Weight |
312.7 |
Purity |
95 |
Origin of Product |
United States |
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